Tetrahexylammonium
Overview
Description
Tetrahexylammonium is a quaternary ammonium compound with the molecular formula C24H52N . It is commonly found in the form of this compound bromide or this compound hydroxide. This compound is known for its use as a phase-transfer reagent, which facilitates the transfer of a reactant from one phase into another where the reaction occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahexylammonium compounds can be synthesized through the reaction of hexylamine with hexyl bromide in the presence of a base. The reaction typically proceeds as follows:
- The reaction is carried out in an organic solvent such as methanol or ethanol .
- The product is then purified by recrystallization or other suitable methods .
Hexylamine: reacts with to form .
Industrial Production Methods: Industrial production of this compound compounds involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetrahexylammonium compounds undergo various types of chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where the this compound ion acts as a leaving group.
Oxidation and Reduction Reactions: this compound compounds can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and . The reactions are typically carried out in polar solvents such as or .
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution Reactions: The major products are typically the substituted this compound derivatives.
Oxidation Reactions: The products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
Tetrahexylammonium compounds have a wide range of applications in scientific research:
Chemistry: Used as phase-transfer catalysts to facilitate reactions between reactants in different phases.
Biology: Employed in the preparation of ionic liquids and as reagents in biochemical assays.
Medicine: Investigated for their potential antibacterial and antiproliferative properties.
Mechanism of Action
The mechanism of action of tetrahexylammonium compounds involves their ability to disrupt cell membranes. By interacting with membrane lipids, these compounds induce the formation of pores, facilitating the entry of ions and other molecules into the cell, ultimately leading to cell death . This property is particularly useful in their antibacterial and antiproliferative applications.
Comparison with Similar Compounds
- Tetraethylammonium
- Tetrabutylammonium
- Tetraoctylammonium
Comparison:
- Tetraethylammonium: Smaller alkyl groups compared to tetrahexylammonium, leading to different solubility and reactivity properties.
- Tetrabutylammonium: Similar in structure but with shorter alkyl chains, affecting its phase-transfer efficiency.
- Tetraoctylammonium: Larger alkyl groups, resulting in higher hydrophobicity and different applications in organic synthesis .
This compound stands out due to its optimal balance of hydrophobicity and reactivity, making it a versatile reagent in various chemical and biological applications.
Properties
IUPAC Name |
tetrahexylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFFPXSSXFQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16436-29-6 (benzoate), 2138-24-1 (iodide), 32503-34-7 (sulfate (1:1)), 4328-13-6 (bromide), 4656-81-9 (perchlorate), 5922-92-9 (chloride) | |
Record name | Tetrahexylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90863368 | |
Record name | N,N,N-Trihexylhexan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20256-54-6 | |
Record name | Tetrahexylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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